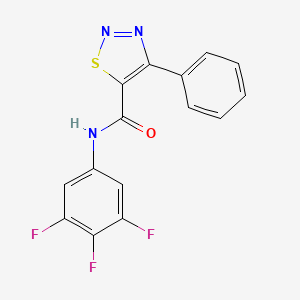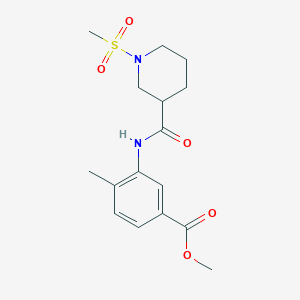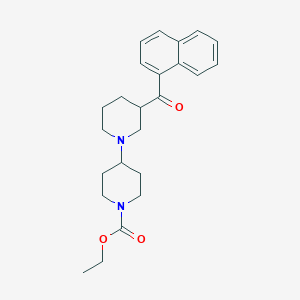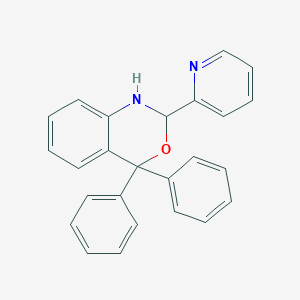![molecular formula C16H19N3O2S B6008819 [1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl]-thiophen-2-ylmethanone](/img/structure/B6008819.png)
[1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl]-thiophen-2-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl]-thiophen-2-ylmethanone: is a complex organic compound that features a unique combination of functional groups, including a cyclopropyl group, an oxadiazole ring, a piperidine ring, and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl]-thiophen-2-ylmethanone typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a dehydrating agent . The piperidine ring can be introduced through a nucleophilic substitution reaction, followed by the formation of the thiophene ring via a cyclization reaction .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones .
Reduction: : Reduction reactions can occur at the oxadiazole ring, converting it into a more reduced form such as an amine .
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Alkyl halides, aryl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis .
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors .
Medicine
In medicinal chemistry, [1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl]-thiophen-2-ylmethanone is being investigated for its potential therapeutic applications. It has been explored as a candidate for the treatment of various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties, such as improved thermal stability and conductivity .
Mécanisme D'action
The mechanism of action of [1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl]-thiophen-2-ylmethanone involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity . The piperidine ring can enhance the compound’s binding affinity to its targets, while the thiophene ring may contribute to its overall stability and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one
- 2-(1,2,4-Oxadiazol-5-yl)anilines
- 3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)bicyclo[1.1.1]pent-1-yl]-1-azetidinyl
Uniqueness
What sets [1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl]-thiophen-2-ylmethanone apart from similar compounds is its unique combination of functional groups.
Propriétés
IUPAC Name |
[1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-15(13-4-2-8-22-13)12-3-1-7-19(9-12)10-14-17-16(18-21-14)11-5-6-11/h2,4,8,11-12H,1,3,5-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEZNGUZYUYJCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NC(=NO2)C3CC3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-chloro-N-cyclopentyl-4-{[1-(3,3,3-trifluoro-1-methylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6008736.png)

![N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-(3-pyridinylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6008747.png)
![N~3~,N~4~-BIS[1-(2,4-DIMETHYLPHENYL)ETHYL]-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE](/img/structure/B6008749.png)

![N-(2,3-dichlorophenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B6008772.png)
![9-(3-chlorophenyl)-3-(morpholin-4-yl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione](/img/structure/B6008773.png)

![2-[(Z)-(4-phenylpiperazin-1-yl)iminomethyl]-6-prop-2-enylphenol](/img/structure/B6008781.png)

![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-2-(4-ethyl-1-piperazinyl)acetamide](/img/structure/B6008802.png)

![N-butyl-3-[[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]methyl]-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6008812.png)
![7-(cyclopropylmethyl)-2-[3-(methylthio)propyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6008824.png)
